(1R,3aS,3bS,5aR,9aR,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxylic acid
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Overview
Description
(1R,3aS,3bS,5aR,9aR,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxylic acid is a complex organic compound with a unique structure. This compound is characterized by its multiple stereocenters and a fused ring system, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3aS,3bS,5aR,9aR,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxylic acid involves several steps, including the formation of the fused ring system and the introduction of functional groups. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in the final product.
Chemical Reactions Analysis
Types of Reactions
(1R,3aS,3bS,5aR,9aR,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (1R,3aS,3bS,5aR,9aR,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxylic acid is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound may be studied for its potential biological activity. Researchers may investigate its interactions with various enzymes or receptors to understand its potential as a drug candidate.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. Its complex structure may allow for the development of new drugs with specific targets and mechanisms of action.
Industry
In industry, this compound may be used in the production of specialty chemicals, materials, or as a catalyst in certain reactions. Its stability and reactivity make it a versatile compound for various industrial applications.
Mechanism of Action
The mechanism of action of (1R,3aS,3bS,5aR,9aR,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Finasteride Carboxaldehyde: This compound shares a similar fused ring system and functional groups.
Dutasteride: Another compound with a similar structure and potential biological activity.
Uniqueness
What sets (1R,3aS,3bS,5aR,9aR,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxylic acid apart is its specific stereochemistry and the presence of multiple functional groups that allow for diverse chemical reactions and applications. Its unique structure makes it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C19H27NO3 |
---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
(1R,3aS,3bS,5aR,9aR,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxylic acid |
InChI |
InChI=1S/C19H27NO3/c1-18-9-7-13-11(12(18)4-5-14(18)17(22)23)3-6-15-19(13,2)10-8-16(21)20-15/h8,10-15H,3-7,9H2,1-2H3,(H,20,21)(H,22,23)/t11-,12-,13?,14-,15+,18-,19+/m0/s1 |
InChI Key |
FDESQZBVTKLIQN-JOVRCNNESA-N |
Isomeric SMILES |
C[C@]12CCC3[C@H]([C@@H]1CC[C@H]2C(=O)O)CC[C@@H]4[C@@]3(C=CC(=O)N4)C |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)O)CCC4C3(C=CC(=O)N4)C |
Origin of Product |
United States |
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